molecular formula C7H8IN3O B6163989 (7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1639901-75-9

(7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6163989
CAS RN: 1639901-75-9
M. Wt: 277.1
InChI Key:
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Description

The compound “(7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one” is a derivative of pyrazolo[1,5-a]pyrazine . Pyrazolo[1,5-a]pyrazine derivatives are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves a process that occurs via amide formation with consequent pyrazine ring closure, hydrolysis, and dehydration . 7-Hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and 7-methoxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one have been isolated as intermediate compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by a pyrazole ring and a pyrazine ring . The exact molecular structure of “(7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one” is not available in the retrieved information.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves the synthesis of the pyrazolo[1,5-a]pyrazin-4-one ring system followed by the introduction of the iodine and methyl groups at specific positions.", "Starting Materials": [ "2,3-diaminopyrazine", "ethyl acetoacetate", "iodomethane", "iodine", "sodium hydroxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "potassium carbonate", "dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-amino-3-cyano-4H-pyrazolo[1,5-a]pyrazine-1-carboxylate by reacting 2,3-diaminopyrazine with ethyl acetoacetate in the presence of sodium hydroxide and acetic acid.", "Step 2: Cyclization of ethyl 2-amino-3-cyano-4H-pyrazolo[1,5-a]pyrazine-1-carboxylate to form 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one in the presence of hydrochloric acid and water.", "Step 3: Introduction of the iodine group by reacting 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one with iodine and potassium carbonate in dimethylformamide.", "Step 4: Introduction of the methyl group by reacting the iodinated pyrazolo[1,5-a]pyrazin-4-one with iodomethane and sodium bicarbonate in diethyl ether." ] }

CAS RN

1639901-75-9

Product Name

(7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Molecular Formula

C7H8IN3O

Molecular Weight

277.1

Purity

95

Origin of Product

United States

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